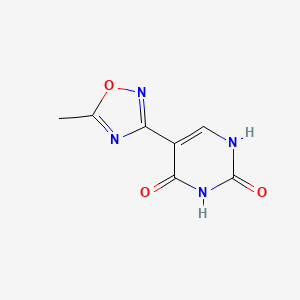

5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione, also known as MOX, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MOX has a unique structural composition that makes it an attractive candidate for several research studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis Methodology : An effective approach for the synthesis of 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives has been developed, using 1,1’-carbonyldiimidazole promoted interaction of carboxylic acid with benzohydrazide, followed by cyclization and alkylation processes. The structures of these compounds have been confirmed by NMR, chromatography, and elemental analysis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Antimicrobial Properties : These compounds exhibit antimicrobial activity. Specifically, certain derivatives showed activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, similar to reference drugs like Metronidazole and Streptomycin (Vlasov et al., 2015).

Synthesis in Cycloaddition Reactions

- Cycloaddition Application : 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized using [2+3] cycloaddition with nitrile oxides. This method produced several novel derivatives with satisfactory yields, indicating its potential for generating diverse compounds (Jakubiec & Walczak, 2011).

Other Synthesis Approaches and Biological Activities

Synthesis of Thietanyl Derivatives : Synthesis of new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole was achieved. This involved alkylation processes and led to the formation of compounds with potential biological activity (Meshcheryakova & Kataev, 2013).

Hypotensive Activity : Novel derivatives containing thietane rings with sulfur in various oxidation states showed hypotensive activity. Some of these compounds caused pronounced, prolonged, and dose-dependent hypotensive effects comparable to reference drugs like nebivolol, lisinopril, and amlodipine (Kataev et al., 2014).

Antitumor Activity : Certain analogs of 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione were tested for antitumor activity, with some showing promising results in vitro against a panel of 11 cell lines. This indicates its potential application in cancer research and therapy (Maftei et al., 2013).

properties

IUPAC Name |

5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-3-9-5(11-14-3)4-2-8-7(13)10-6(4)12/h2H,1H3,(H2,8,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZJDIHXCCCEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CNC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

1207380-97-9 |

Source

|

| Record name | 5-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2386706.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)

![2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide](/img/structure/B2386710.png)

![1-(4-Ethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2386719.png)

![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)